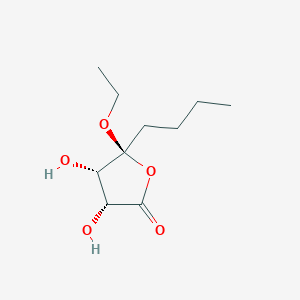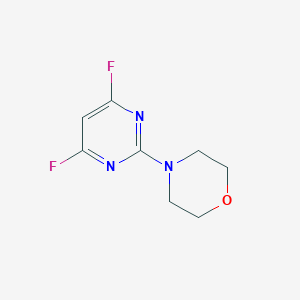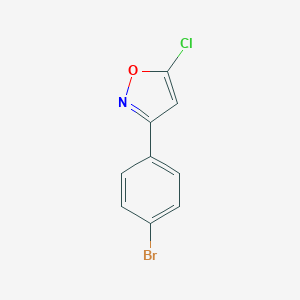
3-(4-Bromophenyl)-5-chloro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole have been studied extensively. This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Bromophenyl)-5-chloro-1,2-oxazole in lab experiments include its unique properties and potential applications in various fields of research. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Therefore, careful consideration should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. Its mechanism of action is not fully understood, but it is believed to act through several pathways. The biochemical and physiological effects of this compound have been studied extensively, and it has shown potential in various fields of research. However, careful consideration should be taken when using this compound in lab experiments, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole can be achieved through various methods, including cyclization of 4-bromo-2-chlorobenzoyl isothiocyanate with glycine, reaction of 4-bromo-2-chlorobenzoic acid with oxalyl chloride followed by reaction with glycine, and reaction of 4-bromo-2-chlorobenzoyl chloride with glycine. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-chloro-1,2-oxazole has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta plaques.
Eigenschaften
CAS-Nummer |
192432-78-3 |
|---|---|
Produktname |
3-(4-Bromophenyl)-5-chloro-1,2-oxazole |
Molekularformel |
C9H5BrClNO |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-chloro-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H |
InChI-Schlüssel |
PFWSLFIOHIDIAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
Synonyme |
3-(4-BROMOPHENYL)-5-CHLOROISOXAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



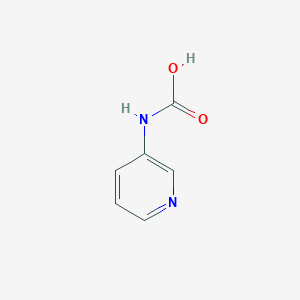

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




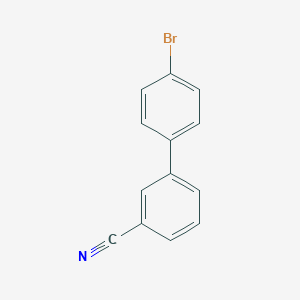


![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
